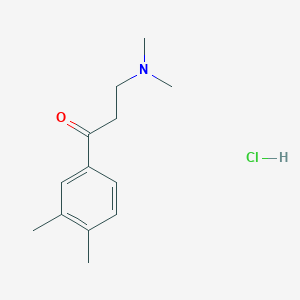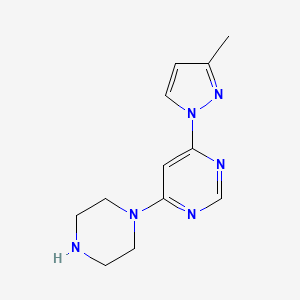
4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine
説明
科学的研究の応用
Medicinal Chemistry: Antiproliferative Agents
This compound has been explored for its potential as an antiproliferative agent. Derivatives of this structure have shown effectiveness against various cancer cell lines, including HeLa, MCF-7, and HT-29 . The mechanism of action involves the inhibition of tubulin polymerization, similar to the mode of action of colchicine, which is a well-known antimitotic drug. This suggests that 4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine could be a scaffold for developing new cancer therapies.
Organic Synthesis: C–H Functionalization
In organic synthesis, this compound can be used in Rhodium(III)-catalyzed C–H bond functionalization reactions . This process allows for the creation of complex molecules with high precision, which is valuable for synthesizing pharmaceuticals and other organic compounds. The versatility of this reaction provides a pathway for the synthesis of both C–H alkenylation products and indazole derivatives.
Pharmacology: Tubulin Polymerization Inhibitors
The pharmacological interest in this compound lies in its ability to inhibit tubulin polymerization . This is a critical process for cell division, and its inhibition is a promising strategy for cancer treatment. Research indicates that derivatives of this compound can arrest cells in the G2/M phase, leading to apoptosis, which is the programmed death of cancer cells.
Material Science: Advanced Material Synthesis
While direct applications in material science are not explicitly documented for this specific compound, its structural analogs have been used in the synthesis of advanced materials . These materials have potential applications in electronics, photonics, and as catalysts in various chemical reactions.
Environmental Science: Pollutant Degradation
Compounds with similar structures have been studied for their role in the degradation of environmental pollutants . Their catalytic properties can be harnessed to break down harmful chemicals into less toxic forms, aiding in environmental cleanup efforts.
Biochemistry: Study of Cell Cycle
In biochemistry, the study of compounds that affect the cell cycle is crucial. As 4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine derivatives can influence tubulin dynamics, they are valuable tools for studying the cell cycle and mitosis . This can lead to a better understanding of cellular processes and the development of new therapeutic strategies.
特性
IUPAC Name |
4-(3-methylpyrazol-1-yl)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-10-2-5-18(16-10)12-8-11(14-9-15-12)17-6-3-13-4-7-17/h2,5,8-9,13H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXASMWLVSLYFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate](/img/structure/B1432146.png)
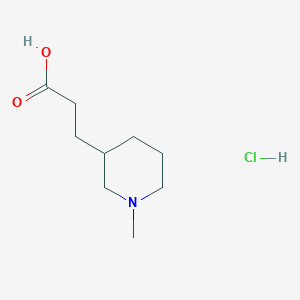
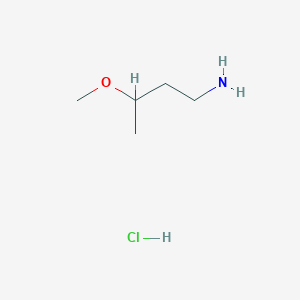

![[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1432156.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1432157.png)

![3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B1432159.png)
![3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride](/img/structure/B1432161.png)
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)
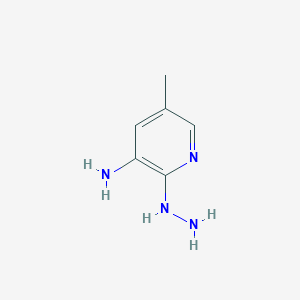
![3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432165.png)
